2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors and apoptosis inducers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active site of these enzymes, preventing their normal function. This inhibition can lead to the induction of apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares a similar core structure but lacks the piperazine and ethan-1-ol groups.
N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide: Another pyrrolo[2,3-d]pyrimidine derivative with different substituents.
Uniqueness
2-(4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to act as a multi-targeted kinase inhibitor makes it particularly valuable in therapeutic research .
Properties
Molecular Formula |
C13H19N5O |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19N5O/c1-16-3-2-11-12(16)14-10-15-13(11)18-6-4-17(5-7-18)8-9-19/h2-3,10,19H,4-9H2,1H3 |
InChI Key |
MQERHUXZYISKIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.